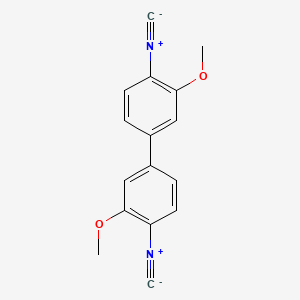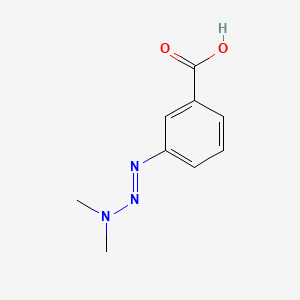
1-(3-Carboxyphenyl)-3,3-dimethyltriazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Carboxyphenyl)-3,3-dimethyltriazene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) attached to an amine group (-NH-)
Méthodes De Préparation
The synthesis of 1-(3-Carboxyphenyl)-3,3-dimethyltriazene typically involves the reaction of 3-carboxyaniline with dimethylamine and a diazotizing agent such as sodium nitrite in an acidic medium. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with dimethylamine to form the desired triazene compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(3-Carboxyphenyl)-3,3-dimethyltriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in diazo coupling reactions.
Biology: The compound’s ability to form stable diazo intermediates makes it useful in biochemical labeling and imaging studies.
Medicine: Research has explored its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to form reactive intermediates that can target cancer cells.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Carboxyphenyl)-3,3-dimethyltriazene involves the formation of reactive diazo intermediates that can interact with various molecular targets. These intermediates can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can disrupt normal cellular functions. This property is particularly useful in therapeutic applications, where the compound can selectively target and kill cancer cells.
Comparaison Avec Des Composés Similaires
1-(3-Carboxyphenyl)-3,3-dimethyltriazene can be compared with other triazene compounds such as:
1-Phenyl-3,3-dimethyltriazene: Similar structure but lacks the carboxylic acid group, affecting its reactivity and solubility.
1-(4-Carboxyphenyl)-3,3-dimethyltriazene: Similar structure but with the carboxylic acid group in a different position, which can influence its chemical properties and applications.
1-(3,5-Dicarboxyphenyl)-3,3-dimethyltriazene: Contains additional carboxylic acid groups, leading to different reactivity and potential applications. The unique positioning of the carboxylic acid group in this compound provides distinct chemical properties that can be advantageous in specific applications.
Propriétés
Numéro CAS |
20241-07-0 |
|---|---|
Formule moléculaire |
C9H11N3O2 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
3-(dimethylaminodiazenyl)benzoic acid |
InChI |
InChI=1S/C9H11N3O2/c1-12(2)11-10-8-5-3-4-7(6-8)9(13)14/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
BCPNATPABYLXNW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=CC=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




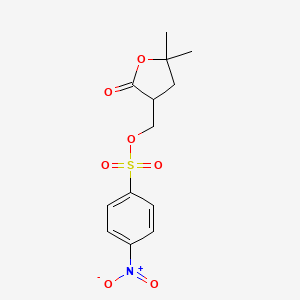
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
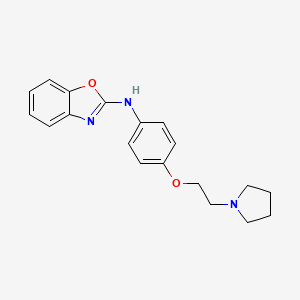
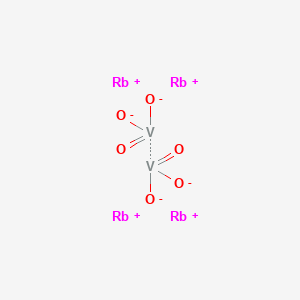
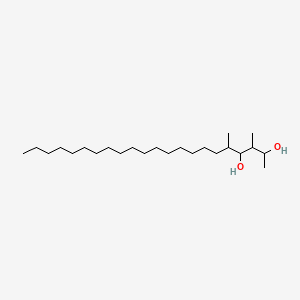
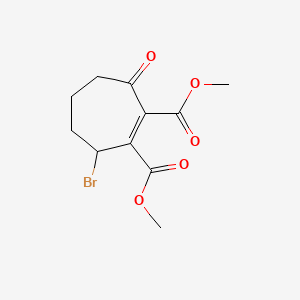



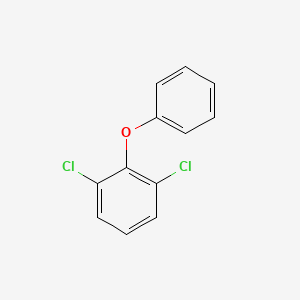
![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
